2-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
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Overview
Description
2-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine ring and the benzenesulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The benzenesulfonamide group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- 2-fluoro-4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Uniqueness
2-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is unique due to the specific combination of functional groups and rings, which confer distinct biological activities and chemical properties. The presence of the fluoro and methoxy groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Biological Activity
2-Fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound notable for its structural features, including a thiazolo[5,4-b]pyridine moiety and a sulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.
Structural Characteristics
The molecular formula of the compound is C20H16FN3O3S, with a molecular weight of approximately 429.48 g/mol. Its structure includes:
- Thiazolo[5,4-b]pyridine : Known for diverse biological properties.
- Sulfonamide Group : Enhances chemical versatility and biological interactions.
- Methoxy Group : Potentially influences pharmacological activity through electronic effects.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular targets. Notably, compounds with similar thiazolo[5,4-b]pyridine structures have shown efficacy as inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), an enzyme crucial in cancer cell signaling pathways. The sulfonamide functionality is significant in determining the compound's inhibitory potency against various biological targets.
Anticancer Properties
Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit promising results in inhibiting cancer cell proliferation. The compound has been shown to inhibit PI3Kα effectively, which plays a pivotal role in tumor growth and survival mechanisms. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells by upregulating caspase pathways, indicating its potential as a therapeutic agent against cancers characterized by aberrant PI3K signaling.
Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor has been documented in several studies:
Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
---|---|---|---|
PI3Kα | Competitive | 0.25 | |
MAO-B | Reversible | 0.212 | |
AChE | Mixed-type | 0.264 |
These findings suggest that this compound may be effective in treating conditions associated with these enzymes, including neurodegenerative diseases and certain cancers.
In Vitro Studies
A study conducted on the efficacy of this compound against various cancer cell lines revealed significant cytotoxic effects. The compound exhibited IC50 values ranging from 10 to 30 µM across different cell types, indicating its potential as a broad-spectrum anticancer agent.
Antimicrobial Activity
While primarily investigated for anticancer properties, preliminary studies also suggest antimicrobial activity against several bacterial strains. The compound demonstrated notable inhibition against Staphylococcus aureus and Candida albicans, showcasing its versatility in therapeutic applications beyond oncology.
Properties
IUPAC Name |
2-fluoro-4-methoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S2/c1-26-14-7-8-17(15(20)11-14)28(24,25)23-13-5-2-4-12(10-13)18-22-16-6-3-9-21-19(16)27-18/h2-11,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCTYCZMOCKQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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